![molecular formula C18H15BrN2O2S B5753173 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5753173.png)
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide
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Overview
Description
N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide, commonly known as BTEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BTEN is a hydrazone derivative that has been synthesized through various methods and has shown promising results in numerous scientific studies.
Mechanism of Action
The mechanism of action of BTEN is not fully understood; however, it is believed to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
BTEN has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and bacterial strains. Additionally, BTEN has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
BTEN has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for scientific studies. Additionally, BTEN has shown promising results in various scientific studies, indicating its potential for use in medicinal chemistry. However, the limitations of BTEN include its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of BTEN. One potential direction is the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of BTEN and its potential interactions with other compounds. Finally, the development of more efficient synthesis methods and the optimization of BTEN's pharmacokinetic properties could lead to its potential use as a therapeutic agent.
Synthesis Methods
BTEN can be synthesized through various methods, including the reaction of 2-(2-naphthyloxy)acetic acid with 5-bromo-2-thiophenecarboxaldehyde in the presence of hydrazine hydrate. Another method involves the reaction of 2-(2-naphthyloxy)acetic acid with 5-bromo-2-thiophenecarboxaldehyde in the presence of ethanol and hydrazine hydrate. The synthesized BTEN can be purified through recrystallization or chromatography.
Scientific Research Applications
BTEN has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. BTEN has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, BTEN has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-12(16-8-9-17(19)24-16)20-21-18(22)11-23-15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTIUYUOZUBLRO-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-naphthalen-2-yloxyacetamide |
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